molecular formula C8H4BrClF2O B13590723 1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one

1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one

Cat. No.: B13590723
M. Wt: 269.47 g/mol
InChI Key: VHEOYKSKKZWZJK-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one is an organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an ethanone group

Preparation Methods

The synthesis of 1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2,4-difluorobenzene and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like dichloromethane is used, and the reaction mixture is stirred at a controlled temperature.

    Synthetic Route: The reaction involves the electrophilic substitution of the chloroacetyl group onto the 3-bromo-2,4-difluorobenzene ring, facilitated by a Lewis acid catalyst such as aluminum chloride.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents like potassium permanganate for oxidation or sodium borohydride for reduction.

    Coupling Reactions: The bromine atom on the phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.

Scientific Research Applications

1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

1-(3-Bromo-2,4-difluorophenyl)-2-chloroethan-1-one can be compared with similar compounds such as:

    1-(3-Bromo-2,4-difluorophenyl)ethanone: This compound lacks the chlorine atom and has different reactivity and applications.

    1-(3-Bromo-2,4-difluorophenyl)ethanol: The presence of a hydroxyl group instead of a chloroethanone group results in different chemical properties and biological activities.

    3-Bromo-2,4-difluorophenacyl bromide: This compound has a bromine atom instead of a chlorine atom, leading to variations in its chemical behavior and uses.

Properties

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

1-(3-bromo-2,4-difluorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H4BrClF2O/c9-7-5(11)2-1-4(8(7)12)6(13)3-10/h1-2H,3H2

InChI Key

VHEOYKSKKZWZJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CCl)F)Br)F

Origin of Product

United States

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